Simvastatin, the precursor of 6-Exomethylenesimvastatin, is derived from the fermentation of the fungus Aspergillus terreus. The modification to create 6-Exomethylenesimvastatin involves structural alterations that enhance its pharmacological properties. The compound is categorized as a semisynthetic statin, which indicates that it is chemically modified from a natural product to improve efficacy or reduce side effects.
The synthesis of 6-Exomethylenesimvastatin typically involves several key steps:
The specific reaction conditions (temperature, solvent, and time) can vary based on the chosen synthetic pathway but generally aim for high yield and purity of the final product .
The molecular structure of 6-Exomethylenesimvastatin can be described as follows:
The presence of this exomethylene group enhances its binding affinity to HMG-CoA reductase, thus improving its efficacy as a cholesterol-lowering agent .
6-Exomethylenesimvastatin participates in various chemical reactions that are essential for its metabolic processing:
These reactions are crucial for understanding both the pharmacokinetics and pharmacodynamics of 6-Exomethylenesimvastatin .
The mechanism of action for 6-Exomethylenesimvastatin primarily involves:
The enhanced binding due to the exomethylene group may result in improved potency compared to its parent compound, simvastatin .
The physical and chemical properties of 6-Exomethylenesimvastatin include:
These properties influence formulation strategies for pharmaceutical applications .
6-Exomethylenesimvastatin has several notable applications:
6-Exomethylenesimvastatin (Chemical Name: [(1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-3-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate) is a defined oxidative metabolite of the hypocholesterolemic prodrug simvastatin. Its chemical formula is C₂₅H₃₆O₅, yielding a molecular weight of 416.55 g/mol, and it bears the CAS Registry Number 121624-18-8 [2]. Structurally, it belongs to the statin class of molecules characterized by a hexahydronaphthalene ring system linked to a δ-lactone ring (or its hydrolyzed hydroxyacid form) and a 2,2-dimethylbutanoate ester moiety. The defining structural feature—the 6′-exomethylene group (CH₂=C<)—resides on the lactone ring, introducing a conjugated double-bond system.
This metabolite is generated primarily via cytochrome P450 (CYP)-mediated oxidation in humans, predominantly involving CYP3A4, with minor contributions from CYP2C8 and CYP2C9 enzymes [9]. Unlike the major β-hydroxyl acid metabolite formed via esterase hydrolysis, which directly inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, 6-Exomethylenesimvastatin retains significant pharmacological activity. Studies confirm it inhibits HMG-CoA reductase, though with lower potency than the parent drug or the β-hydroxyacid form [9]. Its detection in in vitro systems (human liver microsomes) and in vivo models (rat biofluids and tissues) underscores its relevance in simvastatin’s overall pharmacodynamic profile [7].
Table 1: Fundamental Chemical and Physicochemical Properties of 6-Exomethylenesimvastatin
Property | Value |
---|---|
Systematic Name | [(1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-3-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate |
Molecular Formula | C₂₅H₃₆O₅ |
Molecular Weight | 416.55 g/mol |
CAS Registry Number | 121624-18-8 |
Synonyms | 6-Exomethylene simvastatin; Simvastatin 6′-exomethylene metabolite |
Stereochemistry | Multiple chiral centers (1S, 7S, 8S, 8aR, 2′R, 4′R) |
Key Functional Groups | δ-Lactone ring, 6′-exomethylene (CH₂=C<), hexahydronaphthalene, 2,2-dimethylbutanoate ester |
The 6′-exomethylene group (CH₂=C<) represents a critical structural modification within statin pharmacology. In 6-Exomethylenesimvastatin, this group is introduced at the C6 position of the δ-lactone ring (or its hydrolyzed open-acid form), creating an α,β-unsaturated system conjugated with the lactone carbonyl. This conjugation significantly alters the molecule's electronic properties and three-dimensional conformation compared to simvastatin or its 6β-hydroxy metabolite [3] [4].
Biophysically, the exomethylene group enhances molecular rigidity and lipophilicity relative to saturated or hydroxylated counterparts. Lipophilicity is a key determinant of statin hepatoselectivity and tissue distribution. More lipophilic statins (like simvastatin and its 6-exomethylene metabolite) exhibit greater passive diffusion into non-hepatic tissues, including skeletal muscle, potentially contributing to off-target effects (e.g., myopathy) [4]. This contrasts with hydrophilic statins (e.g., pravastatin), which rely on organic anion-transporting polypeptide (OATP) transporters for hepatic uptake. The exomethylene group thus positions this metabolite within a spectrum of statin molecules where subtle structural changes profoundly influence biodistribution and potential pleiotropic effects [4].
Pharmacologically, the intact lactone ring with the exomethylene modification allows competitive binding to the active site of HMG-CoA reductase, mimicking the transition state of the natural substrate HMG-CoA. While the open β-hydroxyacid form of statins generally exhibits higher binding affinity, the 6-exomethylene lactone retains inhibitory potency due to the strategic positioning of the rigidified lactone and the exomethylene group, which may influence hydrophobic interactions within the enzyme's binding pocket [3] [5]. This structural feature underscores the principle that metabolites, not just the parent drug, can contribute to the overall therapeutic and biological profile of statins.
Table 2: Impact of 6′-Exomethylene Modification Compared to Key Simvastatin Structures
Structural Feature | Simvastatin (Lactone) | Simvastatin β-Hydroxyacid | 6-Exomethylenesimvastatin |
---|---|---|---|
C6 Modification | H (Saturated) | OH (β-Hydroxyl) | CH₂ (Exomethylene) |
Lactone Ring Status | Intact | Hydrolyzed (Open dihydroxy acid) | Intact |
Conjugation | No | No | Yes (CH₂=C< conjugated with C=O) |
Lipophilicity (Estimated) | High (log P ~4.39) | Moderate/Low | High (Similar to parent) |
Primary Enzyme Inhibition | Prodrug (Requires hydrolysis) | High (Direct inhibitor) | Moderate (Direct inhibitor) |
Potential for Extrahepatic Diffusion | High | Lower | High |
The identification and characterization of 6-Exomethylenesimvastatin emerged from systematic efforts to map simvastatin’s metabolic fate, driven by the need to understand its efficacy and potential side-effect mechanisms. Initial metabolic studies in the late 1980s and early 1990s, primarily using radiolabeled ([¹⁴C]) simvastatin and high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or enzyme inhibition assays, identified the β-hydroxyacid as the primary active metabolite. However, these early techniques lacked the sensitivity and resolution to fully characterize minor oxidative metabolites like the 6-exomethylene derivative [7] [9].
A significant breakthrough occurred with the advent of advanced mass spectrometry (MS) techniques. Studies using rat models and in vitro human liver microsomes in the 1990s and early 2000s, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), began detecting and tentatively identifying several oxidative metabolites, including those hydroxylated at the 6′ position and the dehydrogenated 6′-exomethylene form [7] [9]. The structural elucidation of 6-Exomethylenesimvastatin was particularly challenging due to its isomeric relationship with other oxidation products and the need to define its stereochemistry.
The quest for authentic metabolite standards for pharmacological and toxicological evaluation, spurred by regulatory guidelines (e.g., the 2008 FDA Guidance on Safety Testing of Drug Metabolites), highlighted a critical hurdle: the chemical synthesis of chiral metabolites like 6-Exomethylenesimvastatin was complex and low-yielding. This challenge led to innovative biocatalytic approaches. Around 2010, researchers successfully engineered bacterial cytochrome P450 enzymes (CYP102A1 mutants from Bacillus megaterium) to mimic human CYP3A4 activity [1] [9]. These mutant enzymes efficiently catalyzed the specific oxidation of simvastatin to produce significant quantities of both the 6′β-hydroxy and 6′-exomethylene metabolites, providing crucial reference material for definitive characterization using nuclear magnetic resonance (NMR) spectroscopy and high-resolution MS. These studies confirmed the exomethylene structure and its formation as a dehydrogenation product likely derived from the 6β-hydroxy intermediate [1] [9].
The development of matrix-assisted laser desorption/ionization (MALDI) coupled with high-resolution mass analyzers like Orbitrap MS further refined detection capabilities. A landmark 2022 study utilized MALDI-Orbitrap MS to comprehensively map simvastatin and its metabolites, including 6-Exomethylenesimvastatin, across rat tissues (liver, kidney, heart, lung—but not brain) and biofluids (blood, urine, feces), confirming its wide distribution and validating earlier findings on its metabolic pathway [7]. This historical trajectory—from radiolabeling and enzyme assays to sophisticated MS and engineered biocatalysts—illustrates the evolving technological landscape that enabled the discovery and detailed characterization of this significant simvastatin metabolite.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1